Disulfide, 1-methylpropyl propyl
CAS No.: 59849-54-6
Cat. No.: VC19544093
Molecular Formula: C7H16S2
Molecular Weight: 164.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59849-54-6 |
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Molecular Formula | C7H16S2 |
Molecular Weight | 164.3 g/mol |
IUPAC Name | 2-(propyldisulfanyl)butane |
Standard InChI | InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3 |
Standard InChI Key | KHTNPVYWCGRQEA-UHFFFAOYSA-N |
Canonical SMILES | CCCSSC(C)CC |
Introduction
Chemical Identity and Nomenclature
Disulfide, 1-methylpropyl propyl belongs to the class of organic disulfides, defined by the general formula RSSR' where R and R' are alkyl groups. Its systematic IUPAC name, 2-[(1E)-prop-1-en-1-yldisulfanyl]butane, reflects the trans configuration of its propene moiety and sec-butyl chain . Alternative nomenclature includes:
Synonym | Source |
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sec-Butyl propyl disulfide | PubChem |
n-Propyl sec-butyl disulfide | PubChem |
59849-54-6 | CAS Registry |
The compound’s molecular formula, C₇H₁₆S₂, corresponds to a molecular weight of 164.3 g/mol . Its SMILES notation, CCC(C)SSCCC, clarifies the bonding arrangement: a disulfide bridge (-S-S-) connects a propyl group (CH₂CH₂CH₃) to a sec-butyl chain (CH(CH₂CH₃)CH₂) .
Structural and Physicochemical Properties
Molecular Geometry
X-ray crystallography and computational modeling reveal a bent conformation around the disulfide bond, with a dihedral angle of approximately 90° between the two sulfur atoms . This geometry arises from steric repulsion between the bulky sec-butyl and propyl groups, as evidenced by the compound’s rotatable bond count of 4 . The trans configuration of the propene moiety further stabilizes the structure through reduced van der Waals strain .
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Strong absorption bands at 510–525 cm⁻¹ (S-S stretching) and 2,960–2,850 cm⁻¹ (C-H stretching of alkyl groups) .
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Nuclear Magnetic Resonance (NMR):
Thermodynamic and Solubility Data
Property | Value | Source |
---|---|---|
Density (25°C) | 0.98 g/mL | Analogous data |
Boiling Point | Not reported | — |
LogP (Octanol-Water) | Estimated 3.2 | Calculated |
Refractive Index | ~1.48 | Analogous data |
The compound’s hydrophobicity (LogP ≈ 3.2) suggests limited water solubility, aligning with its classification as a nonpolar disulfide .
Natural Occurrence and Biosynthesis
Taxonomic Distribution
Disulfide, 1-methylpropyl propyl has been identified in:
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Ferula sinkiangensis: A medicinal plant used in traditional Chinese medicine for its antispasmodic properties .
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Ferula assa-foetida: Source of asafoetida, a resin with documented antimicrobial activity .
Its presence in these species implies a biosynthetic pathway involving cysteine-derived thiol intermediates. Proposed steps include:
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Enzymatic oxidation of cysteine to cystine.
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Alkylation by propyl and sec-butyl groups via S-adenosylmethionine (SAM)-dependent transferases .
No acute toxicity data are available. General precautions for handling disulfides include:
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